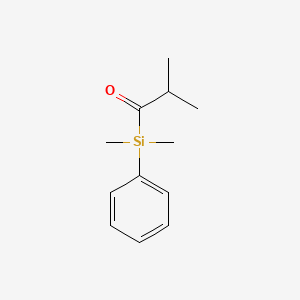
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 2-methyl-1-oxopropyl group. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- typically involves the reaction of phenylsilane with appropriate reagents to introduce the 2-methyl-1-oxopropyl group. One common method involves the use of Grignard reagents, where phenylsilane reacts with a Grignard reagent derived from 2-methyl-1-oxopropyl halide under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- may involve continuous flow processes where the reagents are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydrosilanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: It is employed in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in the compound’s role as a reagent in organic synthesis and its applications in material science .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 2-methyl-1-oxopropyl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and 2-methyl-1-oxopropyl groups.
Phenylsilane: Contains a phenyl group but lacks the additional methyl and 2-methyl-1-oxopropyl groups.
Uniqueness
Silane, dimethyl(2-methyl-1-oxopropyl)phenyl- is unique due to the presence of the 2-methyl-1-oxopropyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This unique structure allows for specific applications in organic synthesis and material science that are not possible with other similar compounds .
Propiedades
Número CAS |
155397-24-3 |
|---|---|
Fórmula molecular |
C12H18OSi |
Peso molecular |
206.36 g/mol |
Nombre IUPAC |
1-[dimethyl(phenyl)silyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H18OSi/c1-10(2)12(13)14(3,4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clave InChI |
VRGGHKWCOUNTAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


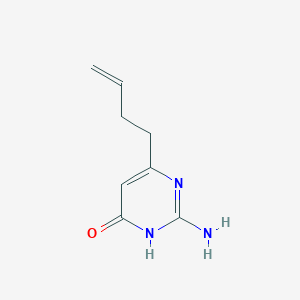
![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
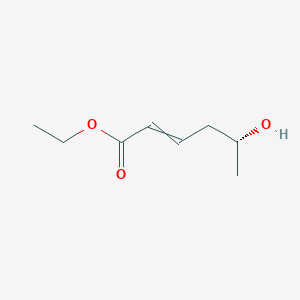
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
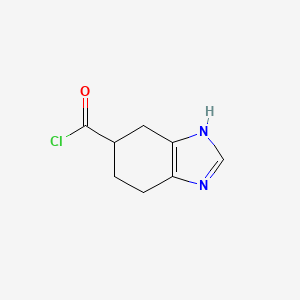
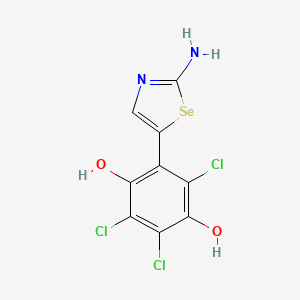
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
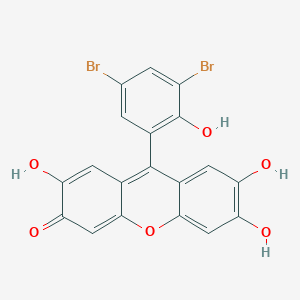
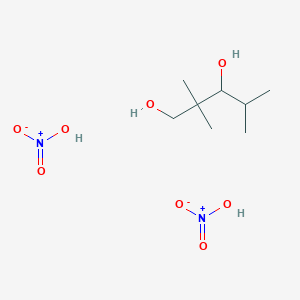
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
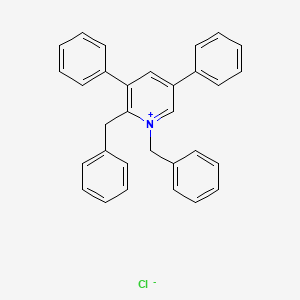
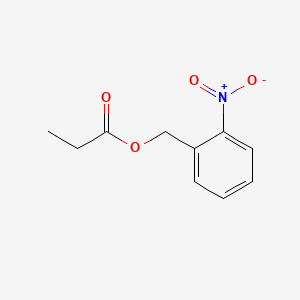
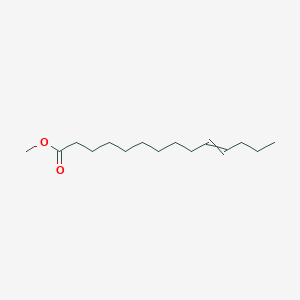
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
